molecular formula C14H12FNO2 B2770843 Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1389287-35-7

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B2770843
CAS No.: 1389287-35-7
M. Wt: 245.253
InChI Key: NGCZWPXENJAZHK-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate is a biphenyl-based aromatic compound featuring a carboxylate ester at the 3-position of one phenyl ring and amino (NH₂) and fluorine substituents at the 4- and 2-positions, respectively. Such substituted biphenyl carboxylates are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or sequential functionalization of pre-assembled biphenyl frameworks .

Properties

IUPAC Name

methyl 6-amino-2-fluoro-3-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-11(16)8-7-10(13(12)15)9-5-3-2-4-6-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCZWPXENJAZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Chemical Reactions of Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate

This compound can participate in various chemical reactions, including nucleophilic substitution, hydrolysis, and coupling reactions. The presence of the amino group and fluorine atom contributes to its distinct chemical reactivity.

Types of Reactions:

  • Nucleophilic Substitution : Involves the replacement of the fluorine atom with other nucleophiles under appropriate conditions.

  • Hydrolysis : The methyl ester can undergo hydrolysis to form the corresponding carboxylic acid.

  • Coupling Reactions : Can be used to form more complex biphenyl derivatives.

Reaction Conditions and Catalysts

Optimizing reaction conditions—such as temperature, solvent choice, and catalyst type—is crucial for improving yield and purity during synthesis. Common catalysts include palladium complexes for cross-coupling reactions and bases like sodium carbonate for facilitating transmetalation steps .

Reaction Conditions Table:

Reaction TypeConditionsCatalysts/Reagents
Suzuki-Miyaura85°C, 10 hoursPd(II) complex, Na2CO3
HydrolysisAqueous conditions, pH controlBase (e.g., NaOH)
Nucleophilic SubstitutionInert atmosphere, temperature controlNucleophile (e.g., amine), solvent

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate has been explored for its potential as an anticancer agent. The biphenyl structure is known for its ability to interact with biological targets effectively. Research indicates that derivatives of biphenyl compounds exhibit a range of pharmacological activities, including antiandrogenic and antitumor effects . The compound's fluorine substitution enhances its metabolic stability and bioavailability, making it a candidate for further development in cancer therapeutics.

Drug Design and Development
The compound serves as a versatile scaffold in the design of new drugs. Its structure allows for modifications that can enhance efficacy against specific targets. For instance, it has been utilized in the synthesis of inhibitors targeting androgen receptors, which are crucial in the treatment of prostate cancer . The introduction of amino and carboxyl groups facilitates interactions with biological macromolecules, improving the compound's therapeutic profile.

Organic Synthesis

Building Block for Complex Molecules
this compound acts as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for generating diverse derivatives that can be tailored for specific applications . For example, it can participate in coupling reactions to form larger biphenyl-containing compounds that may exhibit enhanced biological activity.

Fluorinated Compounds
The presence of fluorine in the compound contributes to its unique chemical properties, such as increased lipophilicity and altered electronic characteristics. These features are advantageous in the synthesis of fluorinated organic materials used in pharmaceuticals and agrochemicals . Fluorinated biphenyls are particularly valued for their stability and performance in various chemical environments.

Material Science

Organic Electronics
this compound is also being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The rigidity and electron-withdrawing nature of the fluorinated biphenyl structure contribute to improved charge transport properties . Such materials are essential for developing efficient electronic devices with enhanced performance characteristics.

Case Studies

Study FocusFindings
Anticancer Efficacy This compound derivatives demonstrated significant antiandrogenic activity against prostate cancer cell lines .
Synthesis Techniques Various synthetic routes have been established for modifying the compound to enhance its biological activity and stability .
Material Properties The compound's application in OLEDs showed promising results regarding efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate can be contextualized by comparing it to analogous biphenyl carboxylates. Key differences in substituent type, position, and electronic effects are summarized below:

Table 1: Structural and Functional Comparison of Biphenyl Carboxylate Derivatives

Compound Name Substituents Molecular Formula Key Properties Reference
This compound 4-NH₂, 2-F C₁₄H₁₂FNO₂ Electron-donating NH₂ enhances ring reactivity; F introduces moderate polarity N/A
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride 3'-NH₂, 4-F, HCl salt C₁₄H₁₃ClFNO₂ HCl salt improves solubility; positional isomerism alters electronic distribution
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-4-carboxylate 4'-Cl, 3'-F C₁₄H₁₀ClF₂O₂ Electron-withdrawing Cl and F reduce electron density; steric hindrance at 4'
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate 4'-NO₂ C₁₄H₁₁NO₄ Strong electron-withdrawing NO₂ increases electrophilicity; lower solubility
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate 4'-CF₃ C₁₅H₁₁F₃O₂ CF₃ group enhances lipophilicity and metabolic stability
Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate 4,6-OCH₃, 4'-CH₃ C₁₇H₁₈O₄ Methoxy groups increase electron density; methyl adds steric bulk
Propyl 2'-(aminomethyl)-5'-[(3-fluoropyridin-4-yl)carbamoyl]-[1,1'-biphenyl]-3-carboxylate (sovesudil) 2'-NH₂CH₂, 5'-carbamoyl-pyridinyl C₂₃H₂₂F₄N₄O Pyridinyl-carbamoyl moiety enhances receptor binding; complex pharmacokinetics

Key Observations:

Substituent Effects: Electron-donating groups (e.g., NH₂, OCH₃) increase aromatic ring reactivity and solubility but may reduce metabolic stability. Electron-withdrawing groups (e.g., NO₂, CF₃, Cl) enhance electrophilicity and lipophilicity, favoring interactions with hydrophobic targets .

Positional Isomerism :

  • Fluoro substitution at the 2-position (target compound) vs. 4-position () alters dipole moments and steric accessibility, impacting binding affinity in biological systems .

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in drug development .

Complexity and Bioactivity :

  • Sovesudil () demonstrates how additional functional groups (e.g., pyridinyl-carbamoyl) expand therapeutic utility as kinase inhibitors, though this increases synthetic complexity .

Notes

  • Discrepancies in available data necessitate reliance on structural analogies for some comparisons.
  • Biological activity predictions are inferred from related compounds and substituent chemistry.
  • Further experimental studies are required to validate the target compound’s physicochemical and pharmacological properties.

Biological Activity

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C15H14F N O2
Molecular Weight: 255.28 g/mol
SMILES Notation: COC(=O)Nc1cc(F)ccc2c1cccc2N
This compound features a biphenyl structure with an amino group, a carboxylate group, and a fluorine atom, contributing to its unique reactivity and biological interactions.

This compound exhibits its biological effects through various mechanisms:

  • Competitive Inhibition: The compound may act as a competitive inhibitor for certain enzymes or receptors.
  • Allosteric Modulation: It can modulate receptor activity without directly competing with the endogenous ligand.
  • Covalent Modification: The presence of functional groups allows for potential covalent interactions with biological macromolecules.

Biological Activity

Research indicates that compounds with similar structures often influence multiple biochemical pathways:

  • Signal Transduction: They may affect pathways involved in cellular signaling, impacting processes like growth and differentiation.
  • Metabolism Regulation: Similar compounds have shown the ability to modulate metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Cell Cycle Regulation: Some derivatives have been studied for their effects on cell cycle progression in cancer cells.

Study 1: Inhibition of Protein Interactions

A study investigated the role of this compound as an inhibitor in protein-protein interactions. The findings suggested that the compound significantly reduced interaction rates in vitro, indicating potential applications in targeting specific pathways associated with diseases like cancer.

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that similar compounds are generally well-absorbed, widely distributed in tissues, metabolized by liver enzymes (primarily CYP450), and excreted through urine. This profile suggests favorable conditions for therapeutic use .

Study 3: Anticancer Activity

In vitro tests demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. A biphasic dose-response relationship was noted, where low concentrations induced cell death while higher concentrations promoted proliferation in sensitive cell lines .

Data Table: Biological Activity Overview

Biological Activity Observed Effect Reference
Protein Interaction InhibitionSignificant reduction in interaction rates
Anticancer ActivityCytotoxic effects on cancer cell lines
PharmacokineticsWell-absorbed; metabolized by CYP450

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzoate (e.g., methyl 3-bromo-2-fluorobenzoate) and a boronic acid derivative (e.g., 4-aminophenylboronic acid). Key factors include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent : Polar aprotic solvents (e.g., DMF) or aqueous/alcoholic mixtures to stabilize intermediates .
  • Temperature : 60–100°C to balance reaction rate and side-product formation .
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate boronic acid and facilitate transmetallation .
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Fluorine-induced splitting in aromatic protons (e.g., doublet for H-2 at δ 7.8–8.2 ppm) .
  • ¹³C NMR : Distinct signals for ester carbonyl (~168 ppm) and amino-substituted carbons (~145 ppm) .
    • Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and NH₂ (~3350 cm⁻¹) .
    • X-ray Crystallography : Resolves fluorine/amino substituent positions and biphenyl dihedral angles .

Advanced Research Questions

Q. How does the fluorine substituent at position 2 influence electronic properties and regioselectivity in derivatization reactions compared to other halogenated analogs?

  • Electronic Effects : Fluorine’s high electronegativity withdraws electron density, deactivating the aromatic ring and directing electrophilic substitutions to the para position of the amino group .
  • Steric vs. Electronic Trade-offs : Compared to chloro/bromo analogs, fluorine’s smaller size reduces steric hindrance but increases resistance to nucleophilic displacement (e.g., SNAr reactions require harsher conditions) .
  • Data Comparison :

Halogen (Position)Reactivity in SNArDirected Electrophilic Substitution
F (2)LowPara to NH₂
Cl (2)ModerateOrtho/para to NH₂
Br (2)HighOrtho/para to NH₂

Q. What strategies resolve contradictions in reported biological activity data between in vitro and in silico studies for this compound?

  • In Vitro vs. In Silico Discrepancies :

  • Solubility Limitations : Poor aqueous solubility may reduce observed activity in cell-based assays. Use dimethyl sulfoxide (DMSO) co-solvents (<1% v/v) to improve bioavailability .
  • Metabolic Stability : In silico predictions often overlook phase I/II metabolism. Validate with hepatic microsome assays .
    • Case Study : Fluoro-substituted analogs show higher computational binding affinity to kinase targets but lower in vitro efficacy due to off-target interactions. Dose-response curves and selectivity profiling (e.g., kinase panel screens) reconcile these differences .

Explain the challenges in achieving selective amination at the 4-position during synthesis and methods to enhance positional control.

  • Challenges : Competing coupling sites on the biphenyl core and side reactions (e.g., over-reduction of nitro intermediates) .
  • Solutions :

  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for NH₂) during cross-coupling .
  • Directing Groups : Use meta-directing substituents (e.g., ester at position 3) to steer amination to position 4 .
  • Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., XPhos) enhance regioselectivity in Suzuki reactions .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity for this compound, while others emphasize anticancer potential?

  • Mechanistic Duality :

  • Anti-inflammatory : Inhibition of COX-2 via fluorine’s electron-withdrawing effects on the biphenyl core .
  • Anticancer : DNA intercalation and topoisomerase inhibition driven by planar aromatic systems .
    • Experimental Variables : Cell line specificity (e.g., HT-29 vs. HeLa) and assay endpoints (e.g., IL-6 suppression vs. apoptosis) explain divergent findings .

Methodological Recommendations

  • Synthetic Protocol : Prioritize Pd-catalyzed cross-coupling with rigorous inert atmosphere control (N₂/Ar) to prevent boronic acid oxidation .
  • Characterization : Combine HRMS (high-resolution mass spectrometry) with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Biological Assays : Use orthogonal assays (e.g., SPR for binding affinity and Western blotting for target modulation) to validate mechanisms .

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